molecular formula C22H25ClFN3O2 B2719457 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 921895-45-6

2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2719457
CAS RN: 921895-45-6
M. Wt: 417.91
InChI Key: RMAZUDYIKRVJLX-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as MLN9708, is a proteasome inhibitor that has shown promising results in the treatment of various cancers. Proteasome inhibitors are a class of drugs that block the action of proteasomes, which are responsible for the degradation of proteins within cells. By inhibiting proteasomes, MLN9708 prevents the breakdown of proteins that are important for cell survival and growth, leading to the death of cancer cells.

Scientific Research Applications

Gastrokinetic Activity

Research by Kato et al. (1991) on a series of benzamides with similar structural features demonstrated potent gastrokinetic activity, significantly enhancing gastric emptying in rats and mice. This study highlights the enhancement of activity through the introduction of chloro, fluoro, and trifluoromethyl groups, with 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide showing the most potent activity. Remarkably, compared to metoclopramide and cisapride, this compound showed no dopamine D2 receptor antagonistic activity, indicating a potentially safer profile for gastrokinetic applications (Kato, S., Morie, T., Kon, T., Yoshida, N., Karasawa, T., & Matsumoto, J., 1991).

Antimicrobial Properties

Patharia et al. (2020) explored the synthesis of novel fluorinated morpholine-containing benzamide derivatives and evaluated their microbial activities. The compounds exhibited potent antifungal and antibacterial activities compared to standard drugs, underscoring the potential of such molecules in developing new antimicrobial agents. This research emphasizes the advantageous properties of fluorinated compounds, including low cost, short reaction time, mild conditions, and environmental friendliness, alongside their significant antimicrobial efficacy (Patharia, M. A., Raut, S., Dhotre, B., & Pathan, M. A., 2020).

Imaging of Sigma2 Receptor Status in Solid Tumors

Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. The study demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide as promising agents for imaging applications in oncology (Tu, Z., Xu, J., Jones, L., Li, S., Dumstorff, C., Vangveravong, S., Chen, D. L., Wheeler, K., Welch, M., & Mach, R., 2007).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O2/c1-26-8-7-16-13-15(5-6-19(16)26)20(27-9-11-29-12-10-27)14-25-22(28)21-17(23)3-2-4-18(21)24/h2-6,13,20H,7-12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZUDYIKRVJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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